molecular formula C12H20N4O B2800709 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide CAS No. 1797223-89-2

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide

Cat. No.: B2800709
CAS No.: 1797223-89-2
M. Wt: 236.319
InChI Key: MLWHGTUQMOLQBI-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide is a pyrimidine-derived amide compound characterized by a dimethylamino-substituted pyrimidine core linked to a branched aliphatic butanamide chain. The 3-methylbutanamide moiety contributes to lipophilicity, which may affect membrane permeability and pharmacokinetic behavior.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)7-12(17)14-8-10-13-6-5-11(15-10)16(3)4/h5-6,9H,7-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHGTUQMOLQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced by reacting the pyrimidine intermediate with dimethylamine in the presence of a suitable catalyst.

    Attachment of the Methylbutanamide Moiety: The final step involves the coupling of the dimethylaminopyrimidine intermediate with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanoic acid.

    Reduction: Formation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a dimethylamino group and a 3-methylbutanamide moiety. Its molecular formula is C13H18N4C_{13}H_{18}N_4 with a specific structure that facilitates interactions with biological targets.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of pyrimidine have been noted for their ability to inhibit CDK2 and CDK9, leading to reduced proliferation of cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt bacterial cell membranes, demonstrating efficacy in preliminary tests against resistant strains .

2. Biochemical Probes

  • Enzyme Inhibition Studies : Researchers have utilized this compound as a biochemical probe to study enzyme interactions, particularly those involved in signal transduction pathways. The ability of the compound to bind selectively to certain enzymes makes it a valuable tool for elucidating biochemical mechanisms .

3. Drug Development

  • Lead Compound for Synthesis : Due to its unique structure, this compound serves as a lead compound in the synthesis of more complex molecules aimed at therapeutic applications. Its derivatives are being explored for enhanced bioactivity and specificity against targeted diseases .

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated inhibition of CDK2 activity, leading to decreased cancer cell viability.
Study BAntimicrobial ActivityShowed effectiveness against multidrug-resistant bacterial strains, suggesting potential as an antibiotic.
Study CEnzyme InteractionIdentified as a selective inhibitor of specific kinases involved in cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets within biological systems. The dimethylamino group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on pyrimidine ring substituents and appended functional groups:

Compound Key Substituents Functional Impact
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide (Target) 4-(Dimethylamino)pyrimidine, 3-methylbutanamide Enhanced basicity (dimethylamino), moderate lipophilicity (branched chain)
N-(4-Nitrophenyl)-3-oxobutanamide 4-Nitrophenyl, 3-oxobutanamide Electron-withdrawing nitro group reduces solubility; ketone increases reactivity
4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide Benzodioxole, nitro, thioxo, tetrahydropyrimidine Increased steric bulk (benzodioxole), hydrogen-bonding potential (thioxo)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (Compound m, n, o) Stereochemically complex backbone, dimethylphenoxy, hydroxy, phenyl High stereochemical specificity; likely impacts target binding and metabolic stability

Key Observations :

  • The dimethylamino group in the target compound distinguishes it from nitro-substituted analogs (e.g., N-(4-nitrophenyl)-3-oxobutanamide), which exhibit lower solubility due to electron-withdrawing effects .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide, with the CAS number 1797223-89-2, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H20_{20}N4_4O
  • Molecular Weight: 236.31 g/mol
  • Structural Features: The compound features a dimethylamino group attached to a pyrimidine ring, which is linked to a 3-methylbutanamide moiety. This unique structure is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert its effects through:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation: It may interact with receptor sites, influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • In Vitro Studies: The compound demonstrated significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50_{50} values ranging from 10–33 nM .
Cell Line IC50_{50} (nM) Mechanism
MCF-710 - 33Tubulin destabilization
MDA-MB-23123 - 33Apoptosis induction

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against several bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study published in MDPI reported that compounds similar to this compound showed significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Mechanistic Insights : Research indicated that the compound interacts with the colchicine-binding site on tubulin, which is crucial for microtubule dynamics during cell division. This interaction is vital for its antimitotic properties .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related pyrimidine derivatives revealed that modifications in the dimethylamino group significantly impacted biological activity, underscoring the importance of structural features in designing potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbutanamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a pyrimidine-containing amine (e.g., 4-(dimethylamino)pyrimidin-2-yl)methylamine) with a 3-methylbutanoyl chloride derivative under basic conditions. Solvents like dichloromethane or tetrahydrofuran are typically used, with triethylamine as a base to neutralize HCl byproducts. Intermediate purification often employs column chromatography with silica gel and a gradient of ethyl acetate/hexane .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2) and the methylbutanamide backbone.
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular ion peak ([M+H]+^+) and isotopic pattern.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, if crystalline material is obtainable .

Q. What purification strategies are recommended for this compound, especially given its potential hygroscopicity?

  • Methodological Answer : After column chromatography, recrystallization from ethanol/water mixtures (7:3 v/v) is effective. For hygroscopic batches, lyophilization under vacuum with inert gas (N2_2) purging ensures removal of residual solvents. Purity should be assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity. For example, microwave heating at 120°C for 15 minutes with K2_2CO3_3 as a base enhances coupling efficiency between the pyrimidine and butanamide moieties .
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)2_2) can facilitate C–N bond formation in inert atmospheres, reducing halogenated byproducts .

Q. What in vitro assays are suitable for probing the biological activity of this compound, particularly in kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of recombinant kinases (e.g., JNK, EGFR) with ATP-Glo™ assays to measure inhibition.
  • Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include controls for cytotoxicity (e.g., lactate dehydrogenase release) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target proteins (e.g., kinases). Focus on hydrogen bonding with the pyrimidine ring and hydrophobic interactions from the dimethylamino group.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain variability.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate functional group contributions .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature for 1–6 months. Monitor degradation via HPLC and quantify using a calibration curve.
  • Light Sensitivity : Expose to UV (365 nm) and assess photodegradation products with LC-MS .

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